molecular formula C12H7ClN2O2S B11847540 Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate

Cat. No.: B11847540
M. Wt: 278.71 g/mol
InChI Key: RPZXDDSSDSBVPI-UHFFFAOYSA-N
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Description

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thiazole and quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a quinoline derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorothiazolo[4,5-b]pyridine-6-carboxylate
  • Methyl 4-chlorothiazolo[4,5-d]pyrimidine-6-carboxylate
  • Methyl 4-chlorothiazolo[4,5-e]benzothiazole-6-carboxylate

Uniqueness

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a compound of considerable interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. Quinoline derivatives, including thiazoloquinolines, have been extensively studied for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. The specific structure of this compound suggests a range of possible interactions with biological targets.

  • Antiviral Activity :
    • Research indicates that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds based on thiazole and quinoline frameworks have shown inhibition of Hepatitis B virus replication in vitro at concentrations as low as 10 µM .
  • Antimicrobial Properties :
    • The compound has been evaluated for antibacterial activity against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy .
  • Anticancer Potential :
    • Quinoline derivatives have been associated with anti-tumor activity. For example, certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureActivity Impact
Chlorine Substituent Enhances antiviral activity against HBV .
Thiazole Ring Contributes to increased binding affinity to biological targets .
Carboxylate Group Essential for solubility and bioavailability .

Case Studies

  • In Vitro Studies :
    • In a study assessing the antiviral effects of similar compounds, this compound was shown to inhibit viral replication significantly when tested against HBV in cell cultures .
  • Antimicrobial Testing :
    • A series of synthesized quinoline derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with structural similarities to this compound displayed notable antibacterial activity .
  • Cytotoxicity Assays :
    • Cytotoxic effects were evaluated using various cancer cell lines. The results indicated that modifications in the thiazole and quinoline moieties could lead to enhanced cytotoxicity against certain tumor types .

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 4-chloro-[1,3]thiazolo[4,5-c]quinoline-6-carboxylate

InChI

InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-4-2-3-6-8(7)15-11(13)9-10(6)18-5-14-9/h2-5H,1H3

InChI Key

RPZXDDSSDSBVPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=N3)Cl

Origin of Product

United States

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